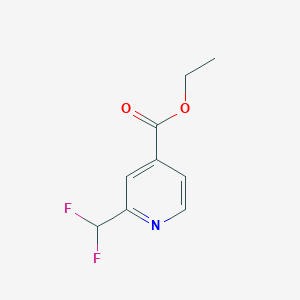

![molecular formula C23H22O2S B1397148 Butanoic acid, 4-[(triphenylmethyl)thio]- CAS No. 377733-71-6](/img/structure/B1397148.png)

Butanoic acid, 4-[(triphenylmethyl)thio]-

説明

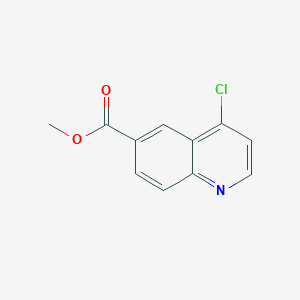

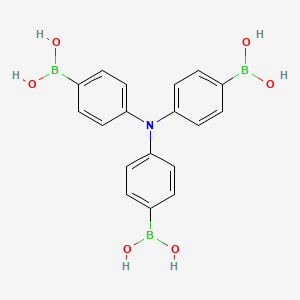

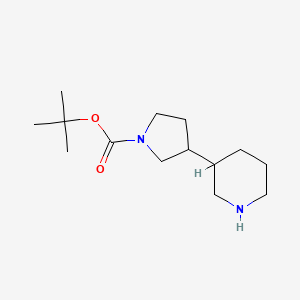

“Butanoic acid, 4-[(triphenylmethyl)thio]-” is a chemical compound with the molecular formula C23H22O2S and a molecular weight of 362.5 g/mol12. It is available for non-human research only2.

Synthesis Analysis

The synthesis of “Butanoic acid, 4-[(triphenylmethyl)thio]-” is not explicitly mentioned in the search results. However, it is available for purchase from various suppliers321, indicating that it can be synthesized in a laboratory setting.Molecular Structure Analysis

The molecular structure of “Butanoic acid, 4-[(triphenylmethyl)thio]-” consists of 23 carbon atoms, 22 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom12. Unfortunately, the specific arrangement of these atoms in the molecule is not provided in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving “Butanoic acid, 4-[(triphenylmethyl)thio]-” are not detailed in the search results. However, as a butanoic acid derivative, it may participate in reactions similar to those of other carboxylic acids.Physical And Chemical Properties Analysis

The physical and chemical properties of “Butanoic acid, 4-[(triphenylmethyl)thio]-” are not explicitly mentioned in the search results. However, its molecular weight is given as 362.5 g/mol12.科学的研究の応用

Optical Gating of Synthetic Ion Channels

4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a variant of butanoic acid, 4-[(triphenylmethyl)thio]-, demonstrates potential in optical gating of synthetic ion channels. These channels can be exploited for UV-light-triggered permselective transport of ionic species, offering applications in controlled release, sensing, and information processing (Ali et al., 2012).Synthesis and Antioxidant Properties

The synthesis of butanoic acid derivatives and their antioxidant properties have been explored. These derivatives include ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles, which are studied for their physical-chemical properties and in vitro antioxidant activity (Dovbnya et al., 2022).Biological Activity and Synthesis of Heterocyclic Compounds

4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, related to butanoic acid, 4-[(triphenylmethyl)thio]-, is used in synthesizing new heterocyclic compounds with potential biological activity, including antimicrobial and antifungal properties (Sayed et al., 2003).Molecular Docking and Vibrational Studies

Research on 4-[(3,4-dichlorophenyl) amino] 2-methylidene 4-oxo butanoic acid includes spectroscopic investigation, vibrational assignments, and molecular docking, revealing its potential as a non-linear optical (NLO) material and for pharmacological applications (Vanasundari et al., 2017).Chemoselective Reaction Studies

Studies on the reaction of aryl azides with ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate, a compound related to butanoic acid, 4-[(triphenylmethyl)thio]-, highlight its chemoselective properties, contributing to the synthesis of novel triazolyl acetic acids (Pokhodylo et al., 2009).TRPV1 Channel Modulators

4-(Thiophen-2-yl)butanoic acid is used in synthesizing TRPV1 channel modulators, with implications in oxidative stress protection and potential analgesic activity (Aiello et al., 2016).Biotransformation of Naphthenic Acids

The biotransformation of alkyl branched aromatic alkanoic naphthenic acids, which includes butanoic acid derivatives, has been studied, revealing insights into environmental remediation processes (Johnson et al., 2012).Enzymatic Transformations

Enzymatic transformations of thio acids and thio esters, including derivatives of butanoic acid, 4-[(triphenylmethyl)thio]-, have been researched for potential applications in synthetic chemistry and biotechnology (Sproull et al., 1997).

Safety And Hazards

The safety and hazards associated with “Butanoic acid, 4-[(triphenylmethyl)thio]-” are not detailed in the search results. However, as with all chemicals, it should be handled with appropriate safety measures.

将来の方向性

The future directions for the use or study of “Butanoic acid, 4-[(triphenylmethyl)thio]-” are not specified in the search results. Given its use in non-human research2, it may have potential applications in various scientific fields.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.

特性

IUPAC Name |

4-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O2S/c24-22(25)17-10-18-26-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFBOXVPLSTPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70730903 | |

| Record name | 4-[(Triphenylmethyl)sulfanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butanoic acid, 4-[(triphenylmethyl)thio]- | |

CAS RN |

377733-71-6 | |

| Record name | 4-[(Triphenylmethyl)sulfanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

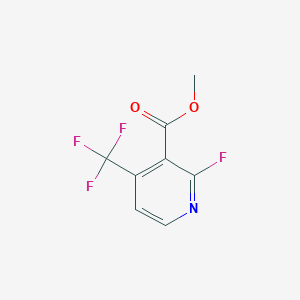

![tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1397084.png)